molecular formula C23H21NO5 B392294 ETHYL (4Z)-4-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

ETHYL (4Z)-4-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Cat. No.: B392294
M. Wt: 391.4g/mol
InChI Key: UKMVUPTUCKHQLW-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL (4Z)-4-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, a phenyl group, and a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (4Z)-4-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzylidene derivative with a pyrrole derivative in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

ETHYL (4Z)-4-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and

Properties

Molecular Formula

C23H21NO5

Molecular Weight

391.4g/mol

IUPAC Name

ethyl (4Z)-4-[(4-methoxycarbonylphenyl)methylidene]-2-methyl-5-oxo-1-phenylpyrrole-3-carboxylate

InChI

InChI=1S/C23H21NO5/c1-4-29-23(27)20-15(2)24(18-8-6-5-7-9-18)21(25)19(20)14-16-10-12-17(13-11-16)22(26)28-3/h5-14H,4H2,1-3H3/b19-14-

InChI Key

UKMVUPTUCKHQLW-RGEXLXHISA-N

Isomeric SMILES

CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3)C

SMILES

CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3)C

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3)C

Origin of Product

United States

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